molecular formula C11H20O5 B11958351 Diethyl ethyl(methoxymethyl)propanedioate CAS No. 38348-55-9

Diethyl ethyl(methoxymethyl)propanedioate

Cat. No.: B11958351
CAS No.: 38348-55-9
M. Wt: 232.27 g/mol
InChI Key: BISQXVSECVJNHH-UHFFFAOYSA-N
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Description

Diethyl ethyl(methoxymethyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl and methoxymethyl groups. This compound is known for its versatility in organic synthesis and is used as a building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ethyl(methoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Decarboxylation: Heating with aqueous HCl.

    Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).

Major Products Formed

    Hydrolysis: Carboxylic acids.

    Decarboxylation: Substituted monocarboxylic acids.

    Alkylation: Dialkylated malonic esters.

Mechanism of Action

The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .

Properties

CAS No.

38348-55-9

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

diethyl 2-ethyl-2-(methoxymethyl)propanedioate

InChI

InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3

InChI Key

BISQXVSECVJNHH-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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